REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:9][N:10]1[CH2:14][CH2:13]OC1=O.COCCOCCO.C(=O)=O>>[CH3:9][NH:10][CH2:14][CH2:13][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
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13 g
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Type
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reactant
|
Smiles
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Cl.NC1=CC=CC=C1
|
Name
|
|
Quantity
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11 g
|
Type
|
reactant
|
Smiles
|
CN1C(OCC1)=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
COCCOCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
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UNSPECIFIED
|
Setpoint
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170 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
on heating
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
DISTILLATION
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Details
|
After a workup procedure similar to that described in Example 1 and distillation at 105° C. to 110° C. (0.4 mm)
|
Type
|
DISTILLATION
|
Details
|
an 81 percent distilled yield of the product
|
Type
|
CUSTOM
|
Details
|
was obtained as a clear liquid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |